4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one

β-adrenoceptor pharmacology receptor selectivity profiling CGP 12177 Ki values

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one, widely known as CGP 12177 (CAS 81047-99-6), is a benzimidazolone-derived β-adrenoceptor (β-AR) ligand that functions as a high-affinity antagonist at β1- and β2-ARs (Ki = 0.9 nM and 4 nM, respectively) while acting as a partial agonist at β3-ARs (Ki = 88 nM). Unlike conventional β-blockers, CGP 12177 is classified as a non-conventional partial agonist, producing cardiostimulant effects at concentrations approximately two orders of magnitude higher than those required for β1/β2 blockade.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
CAS No. 81047-99-6
Cat. No. B1668472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one
CAS81047-99-6
Synonyms4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride, (+-)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (+-)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (R)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, (S)-isomer
4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one, 2-(11)C-labeled
CGP 12177
CGP 12177A
CGP-12177
CGP-12177A
TBHPBO
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O
InChIInChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19)
InChIKeyUMQUQWCJKFOUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177) – Pharmacological Baseline for Procurement


4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one, widely known as CGP 12177 (CAS 81047-99-6), is a benzimidazolone-derived β-adrenoceptor (β-AR) ligand that functions as a high-affinity antagonist at β1- and β2-ARs (Ki = 0.9 nM and 4 nM, respectively) while acting as a partial agonist at β3-ARs (Ki = 88 nM) . Unlike conventional β-blockers, CGP 12177 is classified as a non-conventional partial agonist, producing cardiostimulant effects at concentrations approximately two orders of magnitude higher than those required for β1/β2 blockade . Its hydrophilic character enables its use as a cell-impermeant radioligand ([3H]CGP 12177) for selectively labeling cell-surface β-ARs with exceptionally low non-specific binding .

Why CGP 12177 Cannot Be Simply Substituted with Generic β-Blockers or β3-Agonists in Research


CGP 12177 occupies a unique pharmacological niche that is not replicated by any single clinically available β-blocker or commercially available β3-agonist. Unlike propranolol, which is a neutral antagonist across β1/β2-ARs with no β3-AR partial agonism, and unlike pure β3-agonists such as CL 316243 or L-748337, which lack high-affinity β1/β2-AR antagonism, CGP 12177 is the only compound that simultaneously delivers sub-nanomolar β1-AR antagonism (Ki = 0.9 nM) and β3-AR partial agonism from the same molecule . Even among other non-conventional partial agonists such as pindolol and alprenolol, CGP 12177 exhibits substantially greater intrinsic agonist activity at the low-affinity state of the β1-adrenoceptor (intrinsic activity 0.70 vs. 0.20 and 0.10, respectively) . Moreover, its hydrophilic nature fundamentally distinguishes it from lipophilic ligands like [3H]dihydroalprenolol (DHA) for radioligand binding applications, where CGP 12177 shows nonspecific binding below 5% at 5× Kd in membrane preparations versus substantially higher nonspecific binding for DHA . These multiple orthogonal differentiation axes mean that generic substitution of CGP 12177 with another β-AR compound will yield fundamentally different pharmacological profiles across receptor subtype engagement, functional efficacy, and experimental binding assay performance.

Quantitative Differentiation Evidence for 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one (CGP 12177)


β1- vs. β2- vs. β3-AR Affinity Profile: Tripartite Selectivity Not Achieved by Any Single Comparator

CGP 12177 exhibits a characteristic tripartite affinity profile across human β-AR subtypes: high-affinity antagonism at β1-AR (Ki = 0.9 nM) and β2-AR (Ki = 4 nM), with lower-affinity partial agonism at β3-AR (Ki = 88 nM) . By comparison, the classical non-selective β-blocker propranolol shows Ki ~0.5–2 nM at β1/β2 but lacks β3-AR partial agonism entirely; the β1-selective antagonist CGP 20712A has Ki ~0.3 nM for β1 but ~10,000-fold lower affinity for β2 and no functional β3 agonist activity; and selective β3-agonists such as CL 316243 show no meaningful β1/β2 blockade . No single marketed or widely available research compound reproduces this exact pattern of β1/β2 antagonism combined with β3 partial agonism.

β-adrenoceptor pharmacology receptor selectivity profiling CGP 12177 Ki values

Non-Conventional Partial Agonist Activity at the β1-AR Low-Affinity State: 3.5-Fold Greater Than Pindolol

In a systematic comparison of eleven clinically available β-blockers on ferret ventricular myocardium, CGP 12177 demonstrated intrinsic agonist activity of 0.70 at the low-affinity state of the β1-adrenoceptor, significantly exceeding (−)-pindolol (intrinsic activity 0.20) and (−)-alprenolol (intrinsic activity 0.10) . This intrinsic activity was measured as positive inotropic effect relative to the maximal (−)-isoprenaline response. All other β-blockers tested—including propranolol, atenolol, metoprolol, bisoprolol, carvedilol, sotalol, timolol, nadolol, and bupranolol—showed no measurable agonist activity at this receptor state, functioning as neutral antagonists . The pKB difference for blockade of (−)-isoprenaline versus CGP 12177 was 2.1–3.0 log units for propranolol, atenolol, metoprolol, and others, whereas for CGP 12177 itself (and the other partial agonists pindolol/alprenolol) the pKB difference was only 1.1–1.6 log units, reflecting the ability of this subset to engage a secondary low-affinity conformation .

non-conventional partial agonist β1-adrenoceptor low-affinity state cardiostimulant intrinsic activity

Hydrophilic Radioligand with Quantitatively Superior Non-Specific Binding Profile vs. Lipophilic β-AR Ligands

[3H]CGP 12177 was specifically designed as a hydrophilic β-AR radioligand to overcome the high non-specific binding and cellular internalization artifacts of lipophilic ligands such as [3H]dihydroalprenolol (DHA). In turkey erythrocyte ghost membranes and C6 glioma cell membranes, non-specific binding of [3H]CGP 12177 was less than 5% of total binding at five times the Kd . In intact C6 glioma cells, non-specific binding remained below 20% of total binding at 5× Kd . By contrast, [3H]DHA exhibits non-specific binding of 40–60% of total binding in isolated human adipocytes at only three times the Kd . Furthermore, [3H]CGP 12177 labels exclusively cell-surface β-ARs—agonists such as isoproterenol fully displace it from intact cells—whereas [3H]DHA is taken up intracellularly and cannot be completely displaced by agonists, leading to overestimation of receptor density and misinterpretation of agonist affinity .

hydrophilic radioligand non-specific binding cell-surface receptor quantification

Distinct Pharmacological Engagement of the Putative β4-Adrenoceptor: Radioligand Binding Validation vs. Other β3/β4 Ligands

CGP 12177 is the validated radioligand for labeling the 'putative β4-adrenoceptor' in cardiac tissues—a pharmacologically defined receptor state distinct from β1-, β2-, and β3-ARs. Using (−)-[3H]CGP 12177A in rat atrium with β1/β2-ARs masked by 500 nM (−)-propranolol, saturable binding to the putative β4-AR was demonstrated with pKD = 7.6 ± 0.1 and Bmax = 50.8 ± 7.4 fmol/mg protein . Competing non-conventional partial agonists showed pKi values at this site of 7.3 (CGP 12177A), 7.6 (cyanopindolol), and 6.6 (pindolol), while the antagonist bupranolol showed pKi = 6.6 . In functional studies, the cardiostimulant effects of CGP 12177 were resistant to 200 nM propranolol but blocked by bupranolol (1 μM) with KD ≈ 15–17 nM in both wild-type and β3-AR knockout mice, confirming β3-independent mediation . No other radioligand has been validated for the putative β4-AR, making CGP 12177 irreplaceable for this application.

putative β4-adrenoceptor CGP 12177 radioligand binding cardiac non-conventional partial agonist

Functional Cardiac Selectivity: CGP 12177 Contractile Effects Are β1L-Mediated, Not β3-Mediated, in Human Atrial Myocardium

Despite CGP 12177's established β3-AR partial agonist activity in recombinant systems, its positive inotropic effects in human right atrial trabeculae are mediated exclusively through the low-affinity state of the β1-adrenoceptor (β1L-AR), not through β3-ARs. In a definitive human tissue study, (−)-CGP 12177 increased contractile force in a concentration-dependent manner, and this effect was completely resistant to the selective β3-AR antagonist L-748,337 (1 μM) but blocked by the β1/β2 antagonist (−)-bupranolol . By contrast, the β3-AR agonist BRL 37344 produced no significant inotropic effect in the same human atrial preparations . In human ventricular cardiomyocytes, CGP 12177 stimulated L-type Ca2+ current, an effect inhibited by L-748,337, suggesting β3-AR engagement in ventricle but not in atrium—establishing CGP 12177 as a tissue-discriminating pharmacological probe . This atrial vs. ventricular β-AR subtype selectivity is not replicated by any other non-conventional partial agonist with comparable quantitative characterization.

human atrial contractility β1L-adrenoceptor β3-adrenoceptor exclusion

Research and Industrial Application Scenarios for CGP 12177 Based on Quantitatively Validated Differentiation


Cardiac β1L-Adrenoceptor Pharmacology: Reference Non-Conventional Partial Agonist for Human Myocardial Studies

CGP 12177 is the reference agonist for studying the low-affinity state of the β1-adrenoceptor (β1L-AR) in human and animal cardiac preparations. With an intrinsic activity of 0.70—the highest among all characterized non-conventional partial agonists —it provides the largest signal window for detecting β1L-AR-mediated positive inotropic and lusitropic effects. Its well-defined resistance to propranolol (200 nM) and sensitivity to bupranolol (1 μM) provide a built-in pharmacological fingerprint for confirming β1L-AR engagement in experimental protocols. This application is directly supported by quantitative intrinsic activity data in ferret ventricular myocardium and functional characterization in human atrial trabeculae .

Cell-Surface β-Adrenoceptor Quantification: The Hydrophilic Radioligand of Choice for Intact Cell and Tissue Binding Assays

[3H]CGP 12177 is the definitive radioligand for quantifying cell-surface β-AR density in intact cells, isolated adipocytes, and tissue preparations where lipophilic ligands produce unacceptable non-specific binding. With non-specific binding below 5% in membrane systems and below 20% in intact cells at 5× Kd , it enables receptor density measurements that are systematically more accurate than those obtained with [3H]DHA (40–60% non-specific binding in adipocytes ). Its complete displaceability by agonists from intact cells makes it uniquely suited for agonist affinity determinations and receptor internalization assays. This application is critical for clinical metabolic studies requiring β-AR quantification in limited human adipose tissue biopsies (<1 g) .

Putative β4-Adrenoceptor Investigation: Sole Validated Radioligand and Functional Probe

CGP 12177 is the only validated radioligand for labeling and functionally probing the putative β4-adrenoceptor, a pharmacologically distinct cardiac receptor state. The validated binding assay using (−)-[3H]CGP 12177A with β1/β2 masking by 500 nM propranolol yields a defined pKD of 7.6 ± 0.1 and Bmax of 50.8 ± 7.4 fmol/mg protein in rat atrium . Functional validation in β3-AR knockout mice confirms that CGP 12177 cardiostimulation is β3-independent (KD for bupranolol blockade = 15–17 nM in both WT and β3-KO) . For any research program investigating the putative β4-adrenoceptor or propranolol-resistant cardiostimulant pathways, CGP 12177 in both its unlabeled and tritiated forms is an indispensable and irreplaceable tool.

Metabolic Regulation Studies: Dual β1/β2 Blockade with β3 Partial Agonism in Adipose Tissue Models

CGP 12177's unique combination of β1/β2-AR antagonism (Ki = 0.9 and 4 nM) with β3-AR partial agonism (Ki = 88 nM) enables researchers to simultaneously block catecholamine-mediated β1/β2 signaling while providing a controlled β3-AR stimulus—a pharmacological profile not achievable with any single alternative compound. This has been exploited to demonstrate that CGP 12177 modulates UCP and leptin gene expression in mouse adipose tissue . The compound's hydrophilic nature further ensures that in intact adipocyte assays, only cell-surface receptors are labeled, avoiding the confounding intracellular binding that complicates studies with lipophilic β-AR ligands . This makes CGP 12177 the preferred tool for dissecting β-AR subtype contributions to lipolysis, thermogenesis, and adipokine secretion.

Quote Request

Request a Quote for 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.